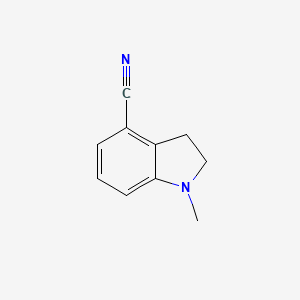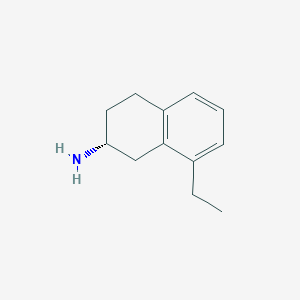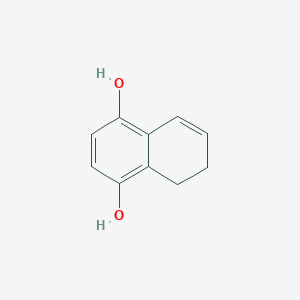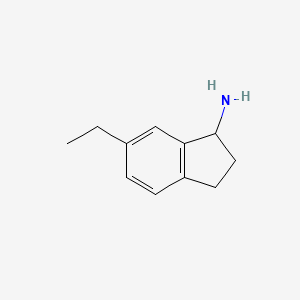
1-Methylindoline-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylindoline-4-carbonitrile is a chemical compound belonging to the indole family, which is known for its diverse biological and pharmacological activities. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and their role in the synthesis of biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: 1-Methylindoline-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 1-methylindoline with cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the scalability of the production process.
化学反应分析
Types of Reactions: 1-Methylindoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted indoline derivatives.
科学研究应用
1-Methylindoline-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-methylindoline-4-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The indoline ring structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and receptor binding.
相似化合物的比较
1-Methylindole: Lacks the nitrile group, making it less reactive in certain chemical reactions.
Indoline-4-carbonitrile: Lacks the methyl group, which can influence its biological activity and chemical reactivity.
1-Methylindoline:
Uniqueness: 1-Methylindoline-4-carbonitrile is unique due to the presence of both the methyl and nitrile groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a broader range of reactions and applications compared to its similar counterparts.
属性
IUPAC Name |
1-methyl-2,3-dihydroindole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-12-6-5-9-8(7-11)3-2-4-10(9)12/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWLMJSVHMVPKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C=CC=C21)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11917542.png)


![(5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11917548.png)




![2-[(2R)-2-Methylpiperazin-1-YL]acetic acid](/img/structure/B11917581.png)

![3-(Aziridin-1-yl)benzo[d]isoxazole](/img/structure/B11917586.png)

![1,4,8,9-Tetraazaspiro[5.5]undecane](/img/structure/B11917609.png)
